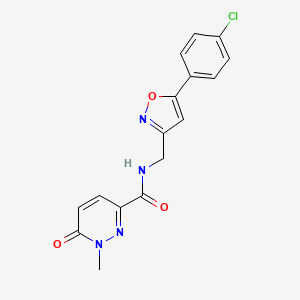
1,4-双(3-硝基苯甲酰硫代)哌嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(3-nitrobenzenecarbothioyl)piperazine is an organic compound that features a piperazine ring substituted with two 3-nitrobenzenecarbothioyl groups
科学研究应用
1,4-Bis(3-nitrobenzenecarbothioyl)piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or electronic characteristics.
Biological Studies: It can be used to study the interactions of nitroaromatic compounds with biological systems, including their metabolism and potential toxicity.
Chemical Synthesis:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3-nitrobenzenecarbothioyl)piperazine typically involves the reaction of piperazine with 3-nitrobenzenecarbothioyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 1,4-Bis(3-nitrobenzenecarbothioyl)piperazine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
1,4-Bis(3-nitrobenzenecarbothioyl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Oxidation: The thiocarbonyl groups can be oxidized to sulfonyl groups using oxidizing agents like hydrogen peroxide or peracids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Hydrogen peroxide, peracids like m-chloroperbenzoic acid.
Major Products Formed
Reduction: 1,4-Bis(3-aminobenzenecarbothioyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1,4-Bis(3-nitrobenzenesulfonyl)piperazine.
作用机制
The mechanism of action of 1,4-Bis(3-nitrobenzenecarbothioyl)piperazine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiocarbonyl groups can also participate in covalent bonding with nucleophilic sites in proteins or other biomolecules.
相似化合物的比较
Similar Compounds
1,4-Bis(3-aminopropyl)piperazine: A piperazine derivative with amino groups instead of nitro groups, used in the synthesis of various pharmaceuticals and polymers.
1,4-Bis(3-nitrobenzoyl)piperazine: Similar to 1,4-Bis(3-nitrobenzenecarbothioyl)piperazine but with benzoyl groups instead of thiocarbonyl groups.
Uniqueness
1,4-Bis(3-nitrobenzenecarbothioyl)piperazine is unique due to the presence of both nitro and thiocarbonyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological systems, making it a valuable compound for research and development in various fields.
属性
IUPAC Name |
[4-(3-nitrobenzenecarbothioyl)piperazin-1-yl]-(3-nitrophenyl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S2/c23-21(24)15-5-1-3-13(11-15)17(27)19-7-9-20(10-8-19)18(28)14-4-2-6-16(12-14)22(25)26/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOMYRBGCGULGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=S)C2=CC(=CC=C2)[N+](=O)[O-])C(=S)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-ethoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2521558.png)


![6-Bromo-N-[3-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]phenyl]pyridine-2-carboxamide](/img/structure/B2521564.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate](/img/structure/B2521566.png)
![4-{2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}MORPHOLINE](/img/structure/B2521567.png)
![2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2521568.png)

![N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2521571.png)


![1-[(4-chlorophenyl)sulfanyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol](/img/structure/B2521580.png)
![(2E)-4-({3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl}formamido)-N-methylbut-2-enamide](/img/structure/B2521581.png)
